molecular formula C25H28N4O2S B1661775 N-(4-acetylphenyl)-2-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propanamide CAS No. 950094-52-7

N-(4-acetylphenyl)-2-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propanamide

Cat. No.: B1661775
CAS No.: 950094-52-7
M. Wt: 448.6
InChI Key: VQVIJIRGOPGHKU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propanamide is a complex organic compound that features a combination of acetylphenyl, thiazolyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propanamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like chloroform and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(4-acetylphenyl)-2-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery and development.

    Medicine: Its structure suggests it could interact with biological targets, making it a candidate for pharmaceutical research.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propanamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and piperazine derivatives, such as:

Uniqueness

What sets N-(4-acetylphenyl)-2-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propanamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

950094-52-7

Molecular Formula

C25H28N4O2S

Molecular Weight

448.6

IUPAC Name

N-(4-acetylphenyl)-2-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C25H28N4O2S/c1-18(24(31)26-22-10-8-20(9-11-22)19(2)30)29-14-12-28(13-15-29)16-23-17-32-25(27-23)21-6-4-3-5-7-21/h3-11,17-18H,12-16H2,1-2H3,(H,26,31)

InChI Key

VQVIJIRGOPGHKU-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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